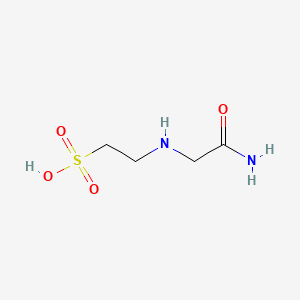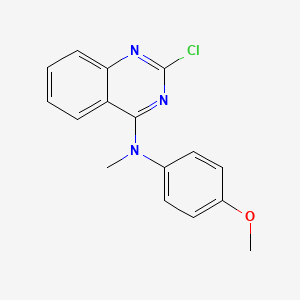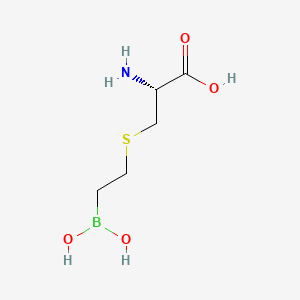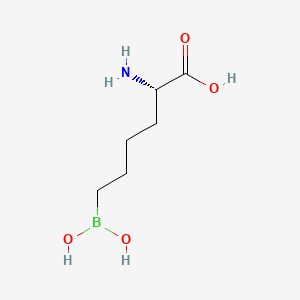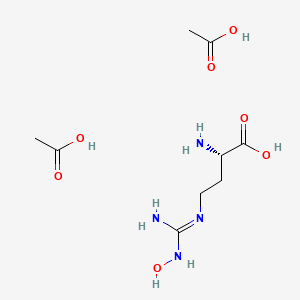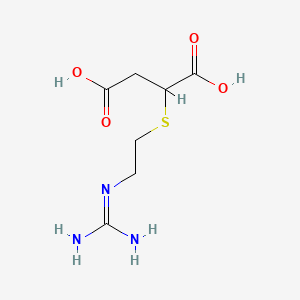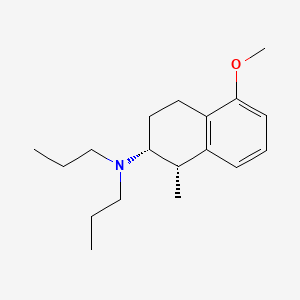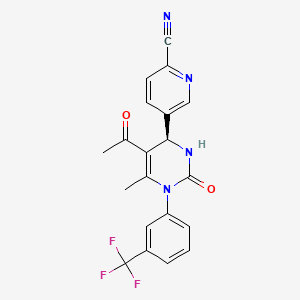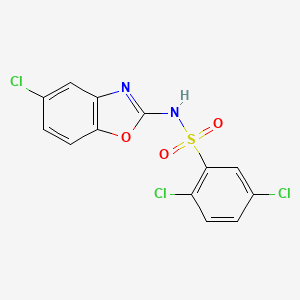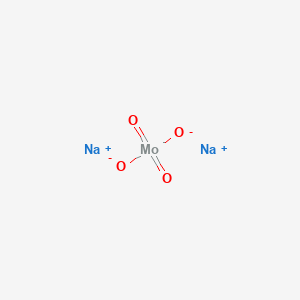
モリブデン酸ナトリウム
説明
モリブデン酸ナトリウムは、化学式 Na₂MoO₄ を持つ無機化合物です。これは、水に高度に溶解性のある白色の結晶性粉末であり、しばしば二水和物の形態、Na₂MoO₄·2H₂Oとして遭遇します。 この化合物は、その独特の特性と汎用性のために、さまざまな業界で広く使用されています .
科学的研究の応用
Sodium molybdate has a wide range of applications in scientific research:
作用機序
モリブデン酸ナトリウムは、水溶液中でナトリウムイオン(Na⁺)とモリブデン酸イオン(MoO₄²⁻)に解離することによってその効果を発揮します。 モリブデン酸イオンは、酸化還元反応や金属イオン輸送に関与する酵素系など、さまざまな分子標的および経路と相互作用することができます . 腐食防止において、モリブデン酸ナトリウムは金属表面に不動態層を形成し、酸化から保護します .
類似の化合物:
タングステン酸ナトリウム(Na₂WO₄): モリブデン酸ナトリウムと同様に、タングステン酸ナトリウムは腐食防止剤として、およびさまざまな工業用途で使用されます.
モリブデン酸アンモニウム((NH₄)₂MoO₄): 肥料や分析化学において、モリブデンの供給源として使用されます.
モリブデン酸カルシウム(CaMoO₄): 蛍光体材料や触媒として使用されます.
独自性: モリブデン酸ナトリウムは、水への高い溶解性により、他のモリブデン酸塩化合物と比較して、水性用途においてより汎用性があります。 低濃度での腐食防止剤としての有効性も、同様の化合物の中で際立った特徴です .
生化学分析
Biochemical Properties
Sodium molybdate is an important inhibitor of acid phosphatases, enzymes that are involved in bone resorption. By inhibiting these enzymes, sodium molybdate can prevent bone degradation . Additionally, sodium molybdate stabilizes the nonactivated glucocorticoid-receptor complex, which is crucial for the regulation of various physiological processes . The compound interacts with several biomolecules, including proteins and enzymes, to exert its biochemical effects.
Cellular Effects
Sodium molybdate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It supports the biosynthesis of molybdoenzymes, which are involved in essential cellular functions such as energy generation and detoxification reactions . Excessive exposure to sodium molybdate can lead to metabolic disorders, affecting cell function and potentially contributing to diseases such as obesity, diabetes, and cardiovascular diseases .
Molecular Mechanism
At the molecular level, sodium molybdate exerts its effects through binding interactions with biomolecules. It acts as a cofactor for molybdoenzymes, facilitating enzyme activation and catalysis of biochemical reactions . Sodium molybdate can also inhibit or activate specific enzymes, leading to changes in gene expression and metabolic pathways . These interactions are critical for maintaining cellular homeostasis and metabolic balance.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium molybdate can change over time. The compound is relatively stable, but its efficacy can be influenced by factors such as temperature and pH . Long-term exposure to sodium molybdate in in vitro and in vivo studies has shown that it can lead to alterations in cellular function, including changes in enzyme activity and metabolic processes . These temporal effects are important for understanding the compound’s stability and potential long-term impacts.
Dosage Effects in Animal Models
The effects of sodium molybdate vary with different dosages in animal models. At low doses, it can support normal metabolic functions, while high doses can lead to toxic effects . Studies have shown that high-dose exposure to sodium molybdate can induce testicular damage and interfere with reproductive cycles in animal models . It is crucial to determine the appropriate dosage to avoid adverse effects and ensure the compound’s safety.
Metabolic Pathways
Sodium molybdate is involved in several metabolic pathways, primarily through its role as a cofactor for molybdoenzymes. These enzymes catalyze reactions in the metabolism of sulfur amino acids, purines, and aldehydes . Sodium molybdate influences metabolic flux and metabolite levels, contributing to the regulation of various biochemical processes . Its involvement in these pathways is essential for maintaining metabolic homeostasis.
Transport and Distribution
Within cells and tissues, sodium molybdate is transported and distributed through specific transporters and binding proteins. In plants, molybdate transporters such as MOT1.1 and MOT1.2 play a crucial role in the uptake and distribution of molybdate . These transporters ensure that sodium molybdate reaches its target sites, where it can participate in biochemical reactions and support cellular functions.
Subcellular Localization
Sodium molybdate’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . In plants, molybdate transporters facilitate the localization of sodium molybdate to the vacuole and other cellular compartments, ensuring its availability for metabolic processes . This precise localization is critical for the compound’s effectiveness in biochemical reactions.
準備方法
合成経路と反応条件: モリブデン酸ナトリウムは通常、50〜70°Cの温度で、三酸化モリブデン(MoO₃)を水酸化ナトリウム(NaOH)に溶解させることにより合成されます。 この反応は、モリブデン酸ナトリウム二水和物を生成し、これは溶液を冷却することにより結晶化することができます . 反応は以下の通りです:[ \text{MoO}3 + 2\text{NaOH} + \text{H}_2\text{O} \rightarrow \text{Na}_2\text{MoO}_4·2\text{H}_2\text{O} ]
工業生産方法: モリブデン酸ナトリウムの工業生産には、モリブデン鉱石を焙焼して三酸化モリブデンを生成し、それを水酸化ナトリウムと反応させてモリブデン酸ナトリウムを得ることが含まれます {_svg_3}. 別の方法としては、モリブデン濃縮物をマイクロ波強化焙焼とアルカリ浸出する手法があり、これはより高い効率と低いエネルギー消費を実現します .
反応の種類:
-
還元: モリブデン酸ナトリウムは、水素化ホウ素ナトリウム(NaBH₄)を還元剤として用いて、酸化モリブデン(IV)(MoO₂)に還元することができます . [ \text{Na}2\text{MoO}_4 + \text{NaBH}_4 + 2\text{H}_2\text{O} \rightarrow \text{NaBO}_2 + \text{MoO}_2 + 2\text{NaOH} + 3\text{H}_2 ]
-
置換: モリブデン酸ナトリウムは、ジチオリン酸と反応して、モリブデンジチオリン酸錯体を形成します {_svg_6}. [ \text{Na}2\text{MoO}_4 + 2(\text{RO})_2\text{PS}_2\text{H} \rightarrow [\text{MoO}_2(\text{S}_2\text{P}(\text{OR})_2)_2] ]
一般的な試薬と条件: 一般的な試薬には、還元反応用の水素化ホウ素ナトリウムと、置換反応用のジチオリン酸が含まれます。これらの反応は通常、室温またはわずかに上昇した温度での穏やかな条件下で行われます。
主な生成物: これらの反応から生成される主な生成物には、酸化モリブデン(IV)とモリブデンジチオリン酸錯体があります。
4. 科学研究の応用
モリブデン酸ナトリウムは、科学研究において幅広い用途を持っています。
類似化合物との比較
Sodium tungstate (Na₂WO₄): Similar to sodium molybdate, sodium tungstate is used as a corrosion inhibitor and in various industrial applications.
Ammonium molybdate ((NH₄)₂MoO₄): Used as a source of molybdenum in fertilizers and in analytical chemistry.
Calcium molybdate (CaMoO₄): Used in phosphor materials and as a catalyst.
Uniqueness: Sodium molybdate is unique due to its high solubility in water, making it more versatile for aqueous applications compared to other molybdate compounds. Its effectiveness as a corrosion inhibitor at lower concentrations also sets it apart from similar compounds .
特性
IUPAC Name |
disodium;dioxido(dioxo)molybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.2Na.4O/q;2*+1;;;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXXNOYZHKPKGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Mo](=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na2MoO4, MoNa2O4 | |
| Record name | SODIUM MOLYBDATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1010 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Sodium molybdate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_molybdate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10102-40-6 (dihydrate), 12680-49-8 (cpd with unspecified MF) | |
| Record name | Sodium molybdate(VI) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
205.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, White solid; [ICSC] Colorless crystalline solid; [Sigma-Aldrich MSDS], WHITE POWDER. | |
| Record name | Molybdate (MoO42-), sodium (1:2), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium molybdate(VI) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17609 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SODIUM MOLYBDATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1010 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water, g/100ml at 100 °C: 84 | |
| Record name | SODIUM MOLYBDATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1010 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
3.78 g/cm³ | |
| Record name | SODIUM MOLYBDATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1010 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
7631-95-0, 13466-16-5 | |
| Record name | Sodium molybdate(VI) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdate disodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013466165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium molybdate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14496 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Molybdate (MoO42-), sodium (1:2), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium molybdate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.683 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM MOLYBDATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/948QAQ08I1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SODIUM MOLYBDATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1010 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
687 °C | |
| Record name | SODIUM MOLYBDATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1010 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


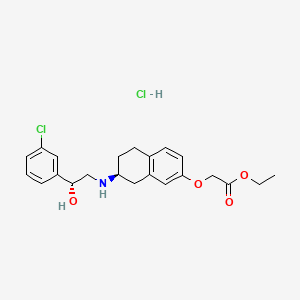
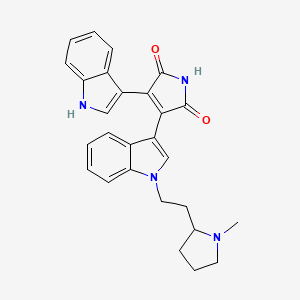
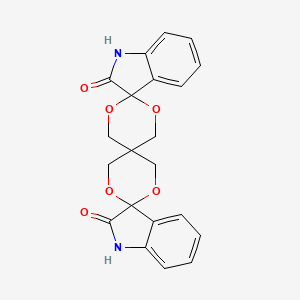
![N-[9-[4-(dimethylamino)anilino]-6-(3-pyrrolidin-1-ylpropanoylamino)acridin-3-yl]-3-pyrrolidin-1-ylpropanamide;trihydrochloride](/img/structure/B1662963.png)
